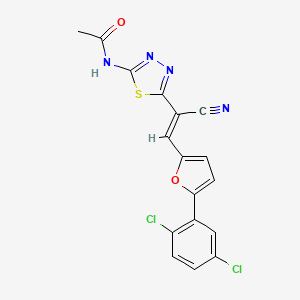

(E)-N-(5-(1-cyano-2-(5-(2,5-dichlorophenyl)furan-2-yl)vinyl)-1,3,4-thiadiazol-2-yl)acetamide

CAS No.: 853754-18-4

Cat. No.: VC6433410

Molecular Formula: C17H10Cl2N4O2S

Molecular Weight: 405.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853754-18-4 |

|---|---|

| Molecular Formula | C17H10Cl2N4O2S |

| Molecular Weight | 405.25 |

| IUPAC Name | N-[5-[(E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3,4-thiadiazol-2-yl]acetamide |

| Standard InChI | InChI=1S/C17H10Cl2N4O2S/c1-9(24)21-17-23-22-16(26-17)10(8-20)6-12-3-5-15(25-12)13-7-11(18)2-4-14(13)19/h2-7H,1H3,(H,21,23,24)/b10-6+ |

| Standard InChI Key | RPLHLNWUDXABSJ-UXBLZVDNSA-N |

| SMILES | CC(=O)NC1=NN=C(S1)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N |

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound features a 1,3,4-thiadiazole ring (C₂N₂S) substituted at the 2-position by an acetamide group (-NHCOCH₃) and at the 5-position by a (E)-1-cyano-2-(5-(2,5-dichlorophenyl)furan-2-yl)vinyl moiety . The (E)-configuration of the vinyl bridge ensures planarity, facilitating π-conjugation across the thiadiazole, cyano, and furan systems.

Substituent Analysis

-

Furan-Dichlorophenyl Group: The 2,5-dichlorophenyl ring (C₆H₃Cl₂) is attached to the furan’s 5-position, introducing steric bulk and lipophilicity. Chlorine atoms at the 2- and 5-positions enhance electron-withdrawing effects, polarizing the furan’s electron density .

-

Cyano-Vinyl Linker: The α-cyano group (-C≡N) stabilizes the vinyl group via resonance, while the β-position connects to the thiadiazole, creating a conjugated system that may influence redox properties .

Molecular Formula and Weight

The molecular formula is C₁₆H₁₀Cl₂N₄O₂S, with a calculated molecular weight of 393.25 g/mol (exact mass: 392.00). Key contributions include:

-

Thiadiazole ring: 118.16 g/mol

-

Acetamide: 59.07 g/mol

-

5-(2,5-Dichlorophenyl)furan: 216.06 g/mol

Synthetic Methodologies

Retrosynthetic Approach

The synthesis can be divided into three segments (Fig. 1):

-

Thiadiazole-Acetamide Core: 2-Amino-1,3,4-thiadiazole is acetylated using acetic anhydride to introduce the acetamide group .

-

5-(2,5-Dichlorophenyl)Furan: Synthesized via Friedel-Crafts acylation of furan with 2,5-dichlorobenzoyl chloride, followed by reduction.

-

Cyano-Vinyl Coupling: A Knoevenagel condensation between the thiadiazole-acetamide and 5-(2,5-dichlorophenyl)furan-2-carbaldehyde in the presence of cyanide yields the (E)-vinyl linkage .

Optimization Challenges

-

Steric Hindrance: Bulky substituents on the furan necessitate high-temperature conditions (120–140°C) for coupling.

-

Regioselectivity: The use of Lewis acids (e.g., ZnCl₂) ensures selective (E)-isomer formation .

Physicochemical Properties

Solubility and Stability

-

Solubility: Poor aqueous solubility (<0.1 mg/mL) due to hydrophobic dichlorophenyl and furan groups. Soluble in DMSO (25 mg/mL) and dichloromethane.

-

Stability: Stable under ambient conditions but degrades above 200°C. The cyano group may hydrolyze to carboxylic acid under strong acidic/basic conditions .

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume